molecular formula C12H10N2O2 B8291676 4-Methyl-2-(4-nitrophenyl)pyridine

4-Methyl-2-(4-nitrophenyl)pyridine

Cat. No.: B8291676
M. Wt: 214.22 g/mol
InChI Key: XBCIKFKMGIMIPI-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-nitrophenyl)pyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with a methyl group at the 4-position and a 4-nitrophenyl group at the 2-position. The nitro group (–NO₂) on the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

4-methyl-2-(4-nitrophenyl)pyridine

InChI

InChI=1S/C12H10N2O2/c1-9-6-7-13-12(8-9)10-2-4-11(5-3-10)14(15)16/h2-8H,1H3

InChI Key

XBCIKFKMGIMIPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table compares 4-methyl-2-(4-nitrophenyl)pyridine with structurally related compounds, highlighting differences in substituents, molecular weight, and functional properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Physical/Chemical Properties Biological/Functional Relevance
This compound C₁₂H₁₀N₂O₂ 214.22 2-(4-nitrophenyl), 4-methyl High polarity due to nitro group; likely elevated melting point (inferred from analogues) Potential ligand for metal complexes; intermediate in drug synthesis
4-Methyl-2-(m-tolyl)pyridine C₁₃H₁₃N 183.25 2-(3-methylphenyl), 4-methyl Lower polarity; soluble in organic solvents at room temperature Research applications in catalysis and materials science
3-(4-Nitrophenyl)pyridine C₁₁H₈N₂O₂ 214.20 3-(4-nitrophenyl) Similar polarity to target compound; irritant (skin/eye hazards) Limited bioactivity data; used as a synthetic intermediate
4-[(4-Nitrophenyl)methyl]pyridine C₁₂H₁₀N₂O₂ 214.22 4-(nitrobenzyl) Distinct electronic effects due to benzyl linkage; higher steric bulk compared to aryl substituents Used in coordination chemistry and photophysical studies

Electronic and Reactivity Differences

  • Nitro vs. Methyl Substituents : The nitro group in this compound enhances electrophilicity at the pyridine ring, facilitating nucleophilic attacks at specific positions. In contrast, methyl groups (e.g., in 4-methyl-2-(m-tolyl)pyridine) donate electron density, reducing reactivity toward electrophiles .

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